molecular formula C16H22N6 B6438174 N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine CAS No. 2548999-02-4

N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine

Cat. No.: B6438174
CAS No.: 2548999-02-4
M. Wt: 298.39 g/mol
InChI Key: LXCUFHLUSJGPFS-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine is a pyridazine derivative featuring a dimethylamine group at position 3 and a piperazine ring substituted with a pyridin-2-ylmethyl moiety at position 6. Its molecular formula is C₁₇H₂₄N₇, with a molar mass of 326.43 g/mol. The compound’s structural complexity arises from the integration of pyridazine, piperazine, and pyridine rings, which are commonly associated with bioactive molecules targeting neurological or infectious diseases .

Properties

IUPAC Name

N,N-dimethyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-20(2)15-6-7-16(19-18-15)22-11-9-21(10-12-22)13-14-5-3-4-8-17-14/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCUFHLUSJGPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of pyridazin-3-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the N,N-dimethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to three analogues (Table 1) with shared pyridazine-piperazine scaffolds but distinct substituents:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications
N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine (Target) C₁₇H₂₄N₇ 326.43 - Pyridin-2-ylmethyl-piperazine
- N,N-dimethylamine
CNS modulation, antimicrobial
N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine C₁₅H₂₂N₈ 330.40 - 6-Methylpyrazin-2-yl-piperazine Antiviral, kinase inhibition
N-(5-methylpyridin-2-yl)-6-piperazin-1-ylpyridazin-3-amine C₁₄H₁₇N₇ 299.34 - 5-Methylpyridin-2-amine Antimalarial, enzyme inhibition
dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine C₁₂H₂₀N₄ 220.31 - Piperazine-pyridine hybrid
- Dimethylamine
Neurotransmitter analog

Analysis of Substituent Impact

Pyridin-2-ylmethyl vs. The 6-methylpyrazin-2-yl group in introduces steric hindrance and electron-withdrawing effects, which may reduce solubility but increase metabolic stability .

N,N-Dimethylamine vs. Methylpyridin-2-amine :

  • The N,N-dimethylamine group in the target compound improves lipophilicity (logP ~2.8, predicted) compared to ’s polar 5-methylpyridin-2-amine substituent (logP ~1.9), favoring blood-brain barrier penetration for CNS applications .

Biological Activity

N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine, also known by its CAS number 2548999-02-4, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with piperazine and pyridine moieties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N6C_{16}H_{22}N_{6}, with a molecular weight of 298.39 g/mol. The structural representation can be summarized as follows:

PropertyValue
CAS Number 2548999-02-4
Molecular Formula C16H22N6
Molecular Weight 298.39 g/mol
IUPAC Name N,N-dimethyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyridazin-3-amine

Antimicrobial and Anti-inflammatory Effects

Pyridazine derivatives have been reported to possess various biological properties, including antimicrobial and anti-inflammatory activities. A review highlighted that pyridazines could inhibit microbial growth and exhibit anti-inflammatory effects through various mechanisms, including the modulation of cytokine release . Although specific data on the compound is scarce, its structural features may confer similar properties.

Case Studies and Experimental Findings

Several studies have synthesized related compounds to evaluate their biological activities:

  • Dopaminergic Activity : In experiments involving reserpine-induced akinesia in rats, certain pyridine-piperazine derivatives showed promise in reversing motor deficits, indicating potential therapeutic applications for movement disorders .
  • Antioxidant Properties : Some pyridazine derivatives have been evaluated for their antioxidant capabilities, contributing to their potential use in combating oxidative stress-related conditions .

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